molecular formula C22H23N3O4 B11451950 1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione

1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione

Cat. No.: B11451950
M. Wt: 393.4 g/mol
InChI Key: LAGHIVYGGJQQFI-UHFFFAOYSA-N
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Description

1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperazine ring and an anthracene core, making it a valuable subject of study in organic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting with the preparation of the anthracene core, followed by the introduction of the piperazine ring and the hydroxyethyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

Chemical Reactions Analysis

Types of Reactions

1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroquinones and other reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the piperazine and anthracene moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents, and acylating agents.

Major Products

    Oxidation products: Quinones and related compounds.

    Reduction products: Hydroquinones and other reduced derivatives.

    Substitution products: Various substituted anthracene and piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. Key pathways involved include:

    Enzyme inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It can bind to specific receptors, altering cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE stands out due to its unique combination of a piperazine ring and an anthracene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

1-(2-hydroxyethylamino)-2-(4-methylpiperazine-1-carbonyl)anthracene-9,10-dione

InChI

InChI=1S/C22H23N3O4/c1-24-9-11-25(12-10-24)22(29)17-7-6-16-18(19(17)23-8-13-26)21(28)15-5-3-2-4-14(15)20(16)27/h2-7,23,26H,8-13H2,1H3

InChI Key

LAGHIVYGGJQQFI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO

Origin of Product

United States

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